molecular formula C14H18N2O3 B8043952 1,3-Dimethyl-2-phenyl-2-propan-2-yloxyimidazolidine-4,5-dione

1,3-Dimethyl-2-phenyl-2-propan-2-yloxyimidazolidine-4,5-dione

Cat. No.: B8043952
M. Wt: 262.30 g/mol
InChI Key: MBYYJLNFGQZEMK-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-phenyl-2-propan-2-yloxyimidazolidine-4,5-dione is a complex organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes a phenyl group, two methyl groups, and a propan-2-yloxy group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-phenyl-2-propan-2-yloxyimidazolidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst.

    Addition of Methyl Groups: Methyl groups can be added via alkylation reactions using methyl halides and a strong base such as sodium hydride.

    Attachment of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-phenyl-2-propan-2-yloxyimidazolidine-4,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

1,3-Dimethyl-2-phenyl-2-propan-2-yloxyimidazolidine-4,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-phenyl-2-propan-2-yloxyimidazolidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-phenylimidazolidine-4,5-dione: Lacks the propan-2-yloxy group, resulting in different chemical and biological properties.

    2-Phenylimidazolidine-4,5-dione: Lacks both methyl groups and the propan-2-yloxy group, leading to distinct reactivity and applications.

    1,3-Dimethyl-2-propan-2-yloxyimidazolidine-4,5-dione:

Uniqueness

1,3-Dimethyl-2-phenyl-2-propan-2-yloxyimidazolidine-4,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1,3-dimethyl-2-phenyl-2-propan-2-yloxyimidazolidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10(2)19-14(11-8-6-5-7-9-11)15(3)12(17)13(18)16(14)4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYYJLNFGQZEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1(N(C(=O)C(=O)N1C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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